molecular formula C13H19NO B1278600 1-Benzyl-4-methylpiperidin-4-ol CAS No. 3970-66-9

1-Benzyl-4-methylpiperidin-4-ol

Cat. No. B1278600
CAS RN: 3970-66-9
M. Wt: 205.3 g/mol
InChI Key: UHVXBHRCGWKVOZ-UHFFFAOYSA-N
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Description

1-Benzyl-4-methylpiperidin-4-ol is a compound that is not directly mentioned in the provided papers, but its structural relatives and synthetic methods are discussed extensively. The compound is related to a class of organic molecules known as piperidines, which are six-membered rings containing one nitrogen atom. Piperidine derivatives are of significant interest due to their presence in various pharmaceutical agents and their potential pharmacological properties .

Synthesis Analysis

The synthesis of related piperidine compounds involves several key steps, including condensation, reduction, and cross-coupling reactions. For instance, 1-benzyl-4-(chloromethyl)piperidine serves as a building block for synthesizing compounds with potential pharmaceutical applications . The Shapiro reaction and alkenylsilane cross-coupling have been applied to generate 3,4-unsaturated 4-arylpiperidines from 1-benzyl-4-piperidone . Additionally, a practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor to imatinib, has been achieved through direct reductive alkylation . A regio- and stereospecific aminolysis of 1-benzyl-3,4-epoxypiperidine has been reported to yield trans-3-amino-1-benzylpiperidin-4-ols . These methods highlight the versatility and adaptability of synthetic strategies for piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The structure of new polycyclic indole derivatives synthesized from 1-benzylpiperidin-4-one has been determined using NMR spectroscopy . The confirmation of structures of azo-benzoic acids and their precursors has been achieved using NMR, UV-VIS, and IR spectroscopic techniques, along with density functional theory calculations . These techniques are essential for understanding the three-dimensional conformation and electronic properties of piperidine derivatives, which are directly related to their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that are essential for their transformation into pharmacologically active compounds. The reaction of 1-benzyl-4-(chloromethyl)piperidine with purines in a basic medium leads to the formation of N-benzylpiperidine and N-benzylpyrrolidine derivatives . Acid-catalyzed reactions involving 1-benzylpiperidin-4-one have been used to synthesize new polycyclic indole derivatives . These reactions demonstrate the chemical reactivity of piperidine derivatives and their potential to form complex structures with biological relevance.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride has been optimized, and the product's structure was confirmed by melting point and IR spectroscopy . The solubility, melting point, and spectroscopic properties are critical for the identification and characterization of these compounds, as well as for their application in drug development.

Scientific Research Applications

Antibacterial Evaluation

1-Benzyl-4-methylpiperidin-4-ol derivatives have been studied for their antibacterial properties. A study synthesized derivatives of this compound and found them to exhibit valuable antibacterial results (Aziz‐ur‐Rehman et al., 2017).

Synthesis and Industrial Application

The compound has been used in the synthesis of other complex structures, demonstrating its utility in organic chemistry. For instance, it has been used in the synthesis of hydrochloride variants, with methods suitable for industrial scale production (Lan Zhi-yin, 2004).

Antimicrobial Activity

Various derivatives of 1-Benzyl-4-methylpiperidin-4-ol have shown promising antimicrobial activities. A study highlighted the synthesis of novel oxime esters based on this compound, which exhibited significant antimicrobial activities (S. T. Harini et al., 2014).

Synthesis of Iminosugars

This compound has been used in the synthesis of iminosugars, substances with potential therapeutic applications. A regio- and stereoselective synthesis process was developed for this purpose (I. Veselov et al., 2019).

Contribution to Catalytic Reactions

The compound plays a role in catalytic reactions, such as the addition of diethylzinc to benzaldehyde, a reaction used in asymmetric synthesis (C. Alvarez-Ibarra et al., 2010).

Potential in Cancer Research

Some derivatives of 1-Benzyl-4-methylpiperidin-4-ol have shown potential in cancer research, particularly in the study of cytotoxicity against certain cancer cells (Someshwar D. Dindulkar et al., 2014).

Safety And Hazards

The safety data sheet for “1-Benzyl-4-methylpiperidin-4-ol” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It also recommends using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

1-benzyl-4-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-13(15)7-9-14(10-8-13)11-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVXBHRCGWKVOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445706
Record name 1-Benzyl-4-methylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-methylpiperidin-4-ol

CAS RN

3970-66-9
Record name 4-Methyl-1-(phenylmethyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3970-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-methylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-benzyl-4-piperidone (4.9 mL, 26.5 mmol) in anhydrous diethyl ether (50 mL) was cooled to −78° C. and treated with methyllithium (1.4 M, 21 mL, 29 mmol). This mixture was stirred for 2.5 hr at −78° C., then quenched with aqueous brine, and extracted with ethyl acetate (3×100 mL). The combined organics were dried over sodium sulfate and evaporated in vacuo. The residue was purified by silica gel chromatography (CH2Cl2→90:10:1 CH2Cl2/methanol/NH4OH) to yield 4.5 g (83%) of the title compound, ESI-MS m/z: 206 [M+1].
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

A solution of 1-benzyl-4-piperidone (26.5 mmol, 5 g) in THF (50 mL) was cooled to −15° C. and a solution of methyl magnesium bromide in ether (3 M, 22 mL) was added. The mixture was stirred for 0.5 hours then allowed to warm to room temperature. Saturated aqueous ammonium chloride (50 mL) was added and the products were extracted into ethyl acetate, dried over magnesium sulphate, filtered and the solvent removed by evaporation under vacuum to give the title compound as a pale yellow solid (5.0 g) that was used directly without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 1-benzyl-4-piperidone (5.00 mL, 27.0 mmol, 1.00 equiv, Aldrich) in anhydrous ether at −78° C. under argon was added methyllithium (1.4M in Et2O, 54.0 mL, 53.9 mmol, 2.00 equiv). Stirring was continued at −78° C. for 1.5 hours. Ether (200 mL) and water (40 mL) were added, and the two phases were separated. The aqueous solution was extracted with Et2O (3×50 mL). The combined organic solutions were dried over MgSO4 and concentrated. The residue was purified by flash chromatography (SiO2, EtOAc to EtOAc-MeOH 9:1) to give 4.81 g (87%) of colorless oil, which was characterized spectroscopically.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
87%

Synthesis routes and methods IV

Procedure details

Under nitrogen atmosphere, methylmagnesium bromide (3.0M solution in diethyl ether, 10.8 mL) was diluted with tetrahydrofuran (110 mL) with cooling on an ice bath. To the solution, was added dropwise a solution of 1-benzyl-4-piperidinone (5.6 g) in tetrahydrofuran (40 mL), and the mixture was stirred for 1 hr.
Quantity
10.8 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
U Mühlhausen, J Ermert… - Journal of Labelled …, 2009 - Wiley Online Library
… 1-Benzyl-4-methylpiperidin-4-ol (1) … 1-Benzyl-4methylpiperidin-4-ol (1) (2.77g, 13.5mmol) was dissolved in absolute acetonitrile (20 mL) under an atmosphere of argon and 18 …
D Nagarathnam, JM Wetzel, SW Miao… - Journal of medicinal …, 1998 - ACS Publications
… (a) 1-Benzyl-4-methylpiperidin-4-ol (4). To a solution of 1-benzyl-4-piperidone (3) (5.00 mL, 27.0 mmol) in anhydrous ether at −78 C under argon was added methyllithium (1.4 M in Et 2 …
Number of citations: 70 pubs.acs.org
MAR Skraban - 2017 - juser.fz-juelich.de
… Hierfür wurde das Phenylcarbamat 7 mit dem zuvor aus dem 1-Benzyl-4-methylpiperidin-4-ol 20 (Schema 9) hergestellten 4-Methylpiperidin-4-ol 21 (Schema 10) umgesetzt. …
Number of citations: 1 juser.fz-juelich.de

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